
206350-79-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service number 206350-79-0 is known as L-R4W2. It is a vanilloid receptor 1 (VR1, TRPV1) antagonist peptide, which means it blocks the activity of the TRPV1 receptor. This receptor is involved in the sensation of pain and heat. L-R4W2 has shown potential as an analgesic, meaning it can relieve pain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-R4W2 involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-R4W2 would likely follow similar principles as laboratory-scale synthesis but on a larger scale. This would involve automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for SPPS. The final product would be purified using high-performance liquid chromatography (HPLC) to ensure high purity .
化学反应分析
Types of Reactions
L-R4W2 can undergo various chemical reactions typical of peptides. These include:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific modification desired.
Major Products Formed
The major products formed from these reactions would depend on the specific modifications made to the peptide. For example, oxidation of methionine residues would result in methionine sulfoxide, while reduction of disulfide bonds would yield free thiol groups .
科学研究应用
L-R4W2 has several scientific research applications:
Chemistry: Used as a tool to study the TRPV1 receptor and its role in pain sensation.
Biology: Helps in understanding the physiological and pathological roles of TRPV1 in various tissues.
Medicine: Potential therapeutic applications as an analgesic for pain relief.
Industry: Could be used in the development of new pain-relief medications
作用机制
L-R4W2 exerts its effects by binding to the TRPV1 receptor and blocking its activity. The TRPV1 receptor is a non-selective cation channel that is activated by heat, acidic conditions, and certain chemicals like capsaicin. By antagonizing this receptor, L-R4W2 prevents the influx of calcium ions into neurons, thereby inhibiting the transmission of pain signals .
相似化合物的比较
Similar Compounds
Capsazepine: Another TRPV1 antagonist but with a different chemical structure.
SB-366791: A selective TRPV1 antagonist with a different mechanism of action.
Uniqueness
L-R4W2 is unique due to its peptide nature, which allows for specific interactions with the TRPV1 receptor. Its high potency and specificity make it a valuable tool for research and potential therapeutic applications .
属性
CAS 编号 |
206350-79-0 |
|---|---|
分子式 |
C46H71N21O6 |
分子量 |
1014.2 |
InChI |
InChI=1S/C46H71N21O6/c47-29(11-5-17-57-43(49)50)38(69)63-32(14-6-18-58-44(51)52)39(70)64-33(15-7-19-59-45(53)54)40(71)65-34(16-8-20-60-46(55)56)41(72)67-36(22-26-24-62-31-13-4-2-10-28(26)31)42(73)66-35(37(48)68)21-25-23-61-30-12-3-1-9-27(25)30/h1-4,9-10,12-13,23-24,29,32-36,61-62H,5-8,11,14-22,47H2,(H2,48,68)(H,63,69)(H,64,70)(H,65,71)(H,66,73)(H,67,72)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t29-,32-,33-,34-,35-,36-/m0/s1 |
InChI 键 |
MGQHBRDQUJRCLN-UJARKJSPSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
外观 |
White lyophilised solid |
沸点 |
N/A |
熔点 |
N/A |
纯度 |
>98 % |
序列 |
RRRRWW-NH2 |
溶解度 |
Soluble in water |
储存 |
-20°C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


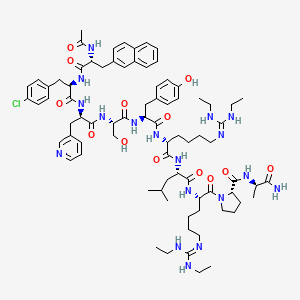
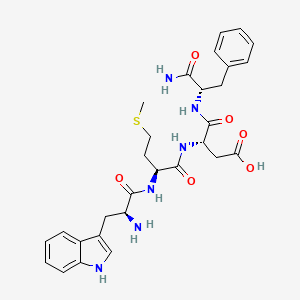
![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)
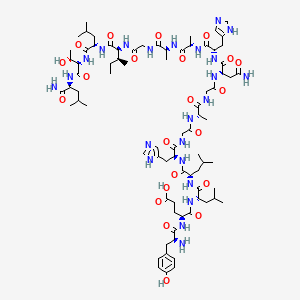
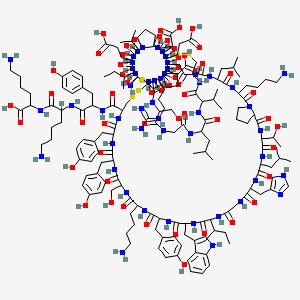
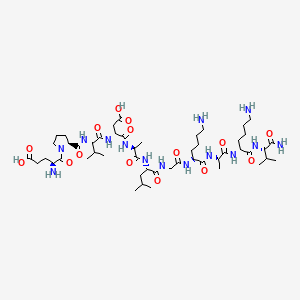
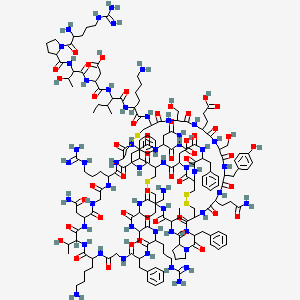
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
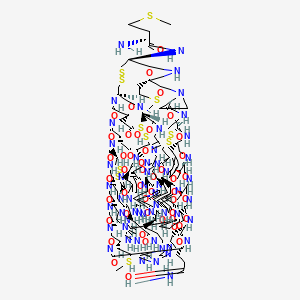
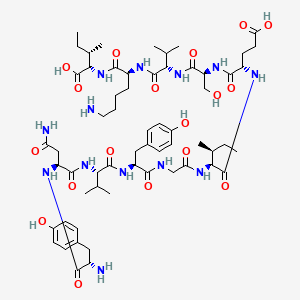
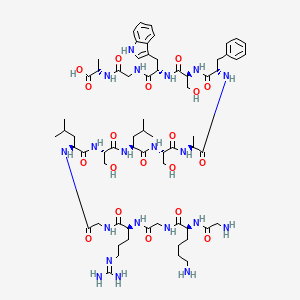
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)
